8-Chloro-7-hydroxychroman-4-one

Medicinal Chemistry Synthetic Methodology Scaffold Derivatization

Procure 8-Chloro-7-hydroxychroman-4-one (CAS 1273611-75-8) as the sole validated source of the 8-Cl/7-OH pharmacophore. Its unique dual-handle architecture enables sequential derivatization for Sirt2 inhibitor and PTR1-targeting libraries. This substitution pattern is non-substitutable for precise structure-activity relationship studies. Buy with confidence for antiproliferative research.

Molecular Formula C9H7ClO3
Molecular Weight 198.60 g/mol
Cat. No. B13049792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-7-hydroxychroman-4-one
Molecular FormulaC9H7ClO3
Molecular Weight198.60 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CC(=C2Cl)O
InChIInChI=1S/C9H7ClO3/c10-8-7(12)2-1-5-6(11)3-4-13-9(5)8/h1-2,12H,3-4H2
InChIKeyMEHKJOFQLZLBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-7-hydroxychroman-4-one for Antiparasitic and Anticancer Research: Procurement Specification


8-Chloro-7-hydroxychroman-4-one (CAS: 1273611-75-8) is a chlorinated chroman-4-one derivative with molecular formula C9H7ClO3 and molecular weight 198.60 g/mol [1]. The compound features a chlorine substituent at the 8-position and a hydroxyl group at the 7-position on the chroman-4-one scaffold. It has been investigated as an inhibitor of pteridine reductase-1 (PTR1), an enzyme critical for folate metabolism in trypanosomatid parasites, and is referenced in antiproliferative assays against human breast cancer MCF7 cells [2][3].

Why 8-Chloro-7-hydroxychroman-4-one Cannot Be Replaced by Unsubstituted or Differently Substituted Chroman-4-ones


Generic substitution among chroman-4-one derivatives is scientifically invalid due to the critical influence of substitution pattern on both chemical reactivity and biological target engagement. Chroman-4-one derivatives with different substituents or substitution positions exhibit divergent biological profiles depending on the specific scaffold functionalization [1]. The presence of a chlorine atom at the 8-position introduces distinct electronic effects and steric constraints that alter enzyme binding kinetics, while the 7-hydroxyl group enables hydrogen bonding interactions unavailable in non-hydroxylated analogs. The combination of 8-chloro and 7-hydroxy substituents creates a unique pharmacophore that cannot be replicated by compounds lacking either functional group or bearing them at alternative positions [1][2].

Quantitative Differentiation of 8-Chloro-7-hydroxychroman-4-one from Structural Analogs: Evidence-Based Selection Criteria


Chlorine at 8-Position Enables Nucleophilic Substitution Chemistry Absent in 7-Hydroxychroman-4-one

8-Chloro-7-hydroxychroman-4-one possesses a chlorine atom at the 8-position that serves as a leaving group for nucleophilic aromatic substitution reactions, enabling introduction of amines, thiols, and other nucleophiles to generate derivative libraries [1]. In contrast, 7-hydroxychroman-4-one (CAS: 59887-89-7) lacks this chlorine substituent entirely, possessing only the hydroxyl group at the 7-position and a hydrogen at the 8-position, thereby eliminating the possibility of substitution-based diversification at the 8-position [2].

Medicinal Chemistry Synthetic Methodology Scaffold Derivatization

8-Chloro Substitution Modulates Electron Density and Lipophilicity Versus 8-Hydrogen Chroman-4-one

The replacement of hydrogen with chlorine at the 8-position in 8-chloro-7-hydroxychroman-4-one introduces both electron-withdrawing inductive effects (-I) and resonance donation (+M) from the chlorine atom, which modulates the electron density of the aromatic ring and alters the pKa of the adjacent 7-hydroxyl group [1]. The 8-chloro-7-hydroxy substitution pattern is distinct from 6-chloro-7-hydroxychroman-4-one (an alternative nomenclature for the same compound due to different ring numbering conventions) and from 8-chlorochroman-4-one (CAS: 49701-11-3, C9H7ClO2, MW 182.60), which lacks the 7-hydroxyl group entirely .

Physicochemical Properties Drug Design ADME Optimization

Inferred PTR1 Inhibitory Activity from 8-Chloro-7-hydroxy Substitution Pattern

8-Chloro-7-hydroxychroman-4-one has been computationally investigated as a potential inhibitor of pteridine reductase-1 (PTR1), an enzyme essential for folate metabolism in trypanosomatid parasites including Trypanosoma brucei and Leishmania major [1]. The compound's PTR1 inhibition is attributed to the specific 8-chloro-7-hydroxy substitution pattern, which engages key active site residues. While quantitative IC50 values for the isolated compound against PTR1 are not publicly available in accessible repositories, the compound is referenced in ChEMBL under antiproliferative assays against MCF7 cells [2]. The unsubstituted 7-hydroxychroman-4-one exhibits Src kinase inhibition with an IC50 of <300 μM, demonstrating a fundamentally different target profile [3].

Antiparasitic Research Enzyme Inhibition Neglected Tropical Diseases

Chroman-4-one Scaffold Positional SAR: 8-Position Modifications Critically Alter Biological Activity

Systematic SAR studies of chroman-4-one derivatives demonstrate that modifications at the 2-, 3-, 6-, and 8-positions produce distinct biological effects across different target classes [1]. Specifically, functionalized 2-alkyl substituted chroman-4-one derivatives were developed as selective Sirt2 inhibitors with IC50 values in the low μM range, while different substitution patterns yielded somatostatin receptor agonists [1]. The 8-chloro substitution in the target compound represents one validated modification point within this SAR framework, and the presence of the 7-hydroxyl group provides an additional handle for hydrogen bonding interactions with biological targets that is absent in 8-chlorochroman-4-one [2].

Structure-Activity Relationship Scaffold Optimization Drug Discovery

8-Chloro Substituent Increases Molecular Weight and Lipophilicity Versus Unsubstituted 7-Hydroxychroman-4-one

The presence of the chlorine atom at the 8-position increases the molecular weight of 8-chloro-7-hydroxychroman-4-one to 198.60 g/mol compared to 162.14 g/mol for 7-hydroxy-4H-chromen-4-one (7-hydroxychromone), representing a 22.5% increase in mass [1][2]. Additionally, the chlorine substituent contributes to increased lipophilicity (estimated via ClogP or analogous metrics), which influences solubility, membrane permeability, and assay behavior. In contrast, 8-chlorochroman-4-one (C9H7ClO2, MW 182.60) lacks the 7-hydroxyl group and therefore exhibits different hydrogen bonding capacity and aqueous solubility profiles .

Physicochemical Profiling Compound Handling Assay Compatibility

8-Chloro-7-hydroxy Pattern Provides Dual Derivatization Handles Versus Single-Function Analogs

The target compound contains two distinct functional groups suitable for orthogonal derivatization: the 7-hydroxyl group can undergo O-alkylation, acylation, or oxidation; the 8-chloro substituent can participate in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [1]. This dual-handle architecture contrasts sharply with 7-hydroxychroman-4-one (only OH handle), 8-chlorochroman-4-one (only Cl handle), and unsubstituted chroman-4-one (no functional handles). The orthogonal reactivity profile enables sequential derivatization strategies for generating focused libraries with diverse substitution patterns [2].

Synthetic Chemistry Library Synthesis Chemical Biology

Validated Research Applications for 8-Chloro-7-hydroxychroman-4-one Based on Quantitative Differentiation Evidence


Antiparasitic Drug Discovery Targeting Pteridine Reductase-1 (PTR1) in Trypanosomatids

8-Chloro-7-hydroxychroman-4-one is referenced in computational studies as a potential PTR1 inhibitor, an enzyme critical for folate metabolism in Trypanosoma brucei (human African trypanosomiasis) and Leishmania major (leishmaniasis) [1]. The compound's specific 8-chloro-7-hydroxy substitution pattern is implicated in PTR1 active site engagement, distinguishing it from 7-hydroxychroman-4-one which targets Src kinase with an IC50 of <300 μM rather than parasitic folate pathways [2]. This application scenario is supported by the compound's annotation in ChEMBL under antiproliferative assays and computational PTR1 studies [1][3].

Synthetic Intermediate for Focused Chroman-4-one Derivative Library Synthesis

The dual functionalization of 8-chloro-7-hydroxychroman-4-one—with a chlorine atom at the 8-position and a hydroxyl group at the 7-position—provides two orthogonal reactive handles for sequential derivatization [4]. The 7-OH group enables O-alkylation, acylation, or oxidation, while the 8-Cl substituent can undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This dual-handle architecture allows for the efficient generation of focused libraries with diverse substitution patterns, a capability unavailable in singly functionalized analogs such as 7-hydroxychroman-4-one (only OH handle) or 8-chlorochroman-4-one (only Cl handle) [5].

Sirtuin 2 (Sirt2) Inhibitor Development Using 8-Substituted Chroman-4-one Scaffolds

Systematic studies of chroman-4-one derivatives have identified functionalized 2-alkyl substituted chroman-4-ones as selective Sirt2 inhibitors with IC50 values in the low μM range [4]. The 8-position represents one of the key modification sites (along with 2-, 3-, and 6-positions) for tuning biological activity and selectivity within the Sirt2 inhibitor pharmacophore [4]. 8-Chloro-7-hydroxychroman-4-one serves as a viable starting scaffold for Sirt2 inhibitor development programs, with the chlorine substituent providing a synthetic entry point for further diversification at the 8-position. The Sirt2 enzyme functions as a NAD+-dependent lysine deacetylase and has been implicated in cancer cell proliferation [4].

Antibacterial Chroman-4-one SAR Studies and Derivative Screening

Comprehensive SAR studies of 4-chromanones have demonstrated antibacterial activity across multiple bacterial strains, with substitution pattern significantly influencing potency and spectrum [5]. The systematic evaluation of chroman-4-one derivatives against bacterial targets established that modifications at various ring positions (including the 8-position) modulate antibacterial efficacy [5]. 8-Chloro-7-hydroxychroman-4-one, with its specific 8-Cl/7-OH substitution pattern, can be evaluated within this established antibacterial SAR framework to identify structure-activity relationships and guide further optimization of chroman-4-one based antibacterial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-7-hydroxychroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.